2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-tert-butylsulfanylethyl)acetamide
Description
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-tert-butylsulfanylethyl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzenesulfonyl group, a bromoaniline moiety, and a tert-butylsulfanylethyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-tert-butylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3S2/c1-20(2,3)27-14-13-22-19(24)15-23(17-11-9-16(21)10-12-17)28(25,26)18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOANIWVKZKAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-tert-butylsulfanylethyl)acetamide typically involves multiple steps. One common approach is to start with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then reacted with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-bromoaniline. The final step involves the reaction of this intermediate with 2-tert-butylsulfanylethylamine and acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-tert-butylsulfanylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-tert-butylsulfanylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-tert-butylsulfanylethyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The bromoaniline moiety may also play a role in binding to specific receptors or proteins, modulating their function. The tert-butylsulfanylethyl group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-phenylacetamide: Similar in structure but lacks the benzenesulfonyl and tert-butylsulfanylethyl groups.
N-(benzenesulfonyl)acetamide: Contains the benzenesulfonyl group but lacks the bromoaniline and tert-butylsulfanylethyl groups.
Benzenesulfonamide, N-butyl-: Contains the benzenesulfonyl group but differs in the other substituents.
Uniqueness
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-tert-butylsulfanylethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
